NOD2 Antagonist 1 (Compound 32) Potency and Selectivity Profile Versus In-Class Comparators
NOD2 antagonist 1 (compound 32) exhibits an IC50 of 5.23 μM for inhibition of MDP-induced NOD2 activation . It demonstrates >10:1 selectivity for NOD2 over NOD1, a critical differentiator from dual antagonists . In contrast, the closely related analog GSK717 achieves an IC50 of 0.40 μM (400 nM) in HEK293/hNOD2 cells, representing a 13-fold potency advantage . NOD1/2 antagonist-1 (compound 36b) exhibits a dual antagonism profile with IC50 values of 1.13 μM (NOD1) and 0.77 μM (NOD2), lacking the NOD2 selectivity of compound 32 . NOD1 antagonist-1 (compound 37) shows weak NOD1/NOD2 selectivity with IC50 values of 9.18 μM (NOD1) and 20.8 μM (NOD2), demonstrating that selectivity is not a class-wide property .
| Evidence Dimension | NOD2 Inhibition Potency (IC50) and Selectivity Profile |
|---|---|
| Target Compound Data | IC50 5.23 μM; NOD1/NOD2 selectivity >10:1 |
| Comparator Or Baseline | GSK717: IC50 0.40 μM (NOD2-selective); NOD1/2 antagonist-1: IC50 1.13 μM (NOD1), 0.77 μM (NOD2) (dual antagonist); NOD1 antagonist-1: IC50 9.18 μM (NOD1), 20.8 μM (NOD2) |
| Quantified Difference | GSK717 is 13-fold more potent than NOD2 antagonist 1 (0.40 μM vs 5.23 μM); NOD1/2 antagonist-1 is 6.8-fold more potent at NOD2 (0.77 μM vs 5.23 μM) but lacks NOD2 selectivity |
| Conditions | MDP-induced NOD2 activation; cellular assays in THP-1 cells or HEK293/hNOD2 cells |
Why This Matters
The choice between NOD2 antagonist 1, GSK717, and NOD1/2 antagonist-1 depends on the experimental need for NOD2 selectivity versus maximal NOD2 potency or dual pathway inhibition, directly impacting assay design and data interpretation.
